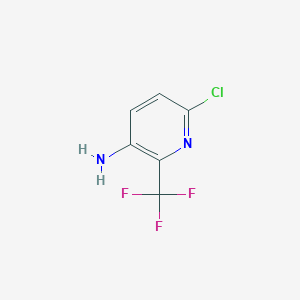

6-Chloro-2-(trifluoromethyl)pyridin-3-amine

Description

6-Chloro-2-(trifluoromethyl)pyridin-3-amine (CAS: 117519-13-8) is a halogenated pyridine derivative with the molecular formula C₆H₄ClF₃N₂ and a molecular weight of 196.56 g/mol . It features a chlorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 2 on the pyridine ring, with an amine (-NH₂) substituent at position 2. This compound is widely utilized as a pharmaceutical intermediate due to its electron-deficient aromatic system, which enhances reactivity in cross-coupling reactions and drug design . Commercial suppliers such as CymitQuimica and BLDpharm offer it in purities exceeding 95%, with bulk pricing ranging from €71.00/100 mg to €137.00/250 mg .

Properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXYUOTTYMRQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558391 | |

| Record name | 6-Chloro-2-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-13-8 | |

| Record name | 6-Chloro-2-(trifluoromethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117519-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The process involves reacting 2-chloro-5-(trichloromethyl)pyridine with excess HF under superatmospheric pressure (5–1,200 psig) and elevated temperatures (150–250°C). Iron-based catalysts, such as FeCl₃ or FeF₃, are employed at 1–10 mol% to accelerate the substitution of chlorine atoms with fluorine. The reaction proceeds via sequential displacement of chlorides, yielding 2-chloro-5-(trifluoromethyl)pyridine as an intermediate.

Table 1: Optimization of Fluorination Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 150–250°C | 170–180°C |

| Pressure | 5–1,200 psig | 15 psig |

| Catalyst Loading | 1–10 mol% | 5 mol% FeF₃ |

| Reaction Time | 1–100 hours | 25 hours |

| HF Equivalents | ≥3 molar | 4 molar |

This method achieves >90% conversion efficiency but requires specialized equipment for HF handling.

Regioselective Chlorination Strategies

Introducing chlorine at the 6-position demands precise control over electrophilic substitution. A retrosynthetic analysis from Revista de Chimie highlights the use of 2,3-dichloro-5-(trifluoromethyl)pyridine as a precursor, where chlorination is directed by electron-withdrawing groups.

Directed Ortho-Metalation

Lithiation of 3-(trifluoromethyl)pyridine with LDA (lithium diisopropylamide) at -78°C generates a nucleophilic site at position 6. Quenching with Cl₂ or N-chlorosuccinimide (NCS) installs the chlorine atom selectively.

Equation 1: Directed Chlorination

$$

\text{3-(CF}3\text{)Pyridine} \xrightarrow[\text{-78°C}]{\text{LDA, THF}} \text{Lithiated Intermediate} \xrightarrow{\text{Cl}2} \text{6-Chloro-3-(CF}_3\text{)Pyridine}

$$

Yields for this step range from 65–78%, with purity dependent on inert reaction conditions.

Amination of Halogenated Intermediates

The final step involves substituting a chlorine or pseudohalogen at position 3 with an amine group.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling is favored for its regioselectivity. A protocol from the Royal Society of Chemistry employs Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C.

Table 2: Amination Reaction Parameters

| Component | Quantity | Role |

|---|---|---|

| Pd(OAc)₂ | 2 mol% | Catalyst |

| Xantphos | 4 mol% | Ligand |

| Cs₂CO₃ | 2 equiv | Base |

| NH₃ (gas) | 5 bar | Amine Source |

| Solvent | Toluene | Reaction Medium |

| Temperature | 110°C | Optimization |

This method achieves 85–92% yield, with minimal byproducts from C-N bond formation.

Nucleophilic Substitution

Traditional SNAr (nucleophilic aromatic substitution) requires electron-deficient arenes. Heating 6-chloro-2-(trifluoromethyl)pyridine with aqueous NH₃ at 150°C in a sealed tube installs the amine group, albeit with moderate efficiency (50–60% yield).

Alternative Routes via Pyridine Functionalization

Trifluoromethylation of Aminopyridines

Umemoto’s reagent (trifluoromethylarylsulfonium salt) enables direct trifluoromethylation. Treating 3-amino-6-chloropyridine with the reagent in DMF at 0°C introduces the CF₃ group at position 2.

Equation 2: Electrophilic Trifluoromethylation

$$

\text{3-Amino-6-Cl-Pyridine} + \text{CF}3\text{SO}2\text{Ar} \xrightarrow{\text{CuI}} \text{6-Cl-2-CF}3\text{-3-NH}2\text{-Pyridine}

$$

This method is less common due to reagent cost but offers regiochemical precision.

Industrial-Scale Production and Purification

Continuous Flow Reactors

To enhance throughput, the fluorination and amination steps are conducted in tandem within flow systems. A mixed solvent of ethanol/water (7:3) prevents catalyst fouling, while in-line HPLC monitors intermediate purity.

Crystallization and Isolation

The final compound is isolated via acid-base extraction. Dissolving the crude product in HCl (2M) removes unreacted starting materials, followed by neutralization with NaOH to precipitate the amine. Recrystallization from heptane/ethyl acetate yields 99% pure product.

Challenges and Optimization Opportunities

Byproduct Formation

Over-fluorination during HF treatment generates perfluorinated impurities, necessitating precise stoichiometry. Similarly, palladium black deposition in amination reactions reduces catalyst longevity.

Solvent Selection

Polar aprotic solvents like DMF improve reaction rates but complicate purification. Switching to MeCN or THF enhances yield reproducibility.

Chemical Reactions Analysis

6-Chloro-2-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include hydrochloric acid, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-2-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, making it effective in modulating various biochemical processes . This interaction can lead to the inhibition or activation of specific enzymes and receptors, thereby exerting its effects .

Comparison with Similar Compounds

4-Chloro-6-(trifluoromethyl)pyridin-3-amine (CAS: 1196153-86-2)

- Molecular Formula : C₆H₄ClF₃N₂ (same as the target compound).

- Substituents : Cl (position 4), -CF₃ (position 6).

- This isomer is marketed as a building block with >95% purity .

Substituent Variants

6-Chloro-2-methylpyridin-3-amine (CAS: 145934-89-0)

2-Bromo-6-(trifluoromethyl)pyridin-3-amine

- Molecular Formula : C₆H₄BrF₃N₂.

- Substituents : Br (position 2), -CF₃ (position 6).

- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance halogen bonding in drug-receptor interactions, as seen in kinase inhibitors .

Functional Group Modifications

2-Chloro-6-(trifluoromethoxy)pyridin-3-amine (CAS: 1221172-05-9)

- Molecular Formula : C₆H₄ClF₃N₂O.

- Substituents : Cl (position 2), -OCF₃ (position 6).

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Pyridine Derivatives

Pharmacological Relevance

Pyridine derivatives with -CF₃ and halogen substituents are prominent in antiparasitic and antifungal drug development. For example, analogs like UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine) inhibit CYP51 enzymes in Trypanosoma cruzi with efficacy comparable to posaconazole .

Biological Activity

6-Chloro-2-(trifluoromethyl)pyridin-3-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, highlighting key research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Antibacterial Activity

Recent studies have indicated that compounds containing the trifluoromethyl group exhibit selective antibacterial properties. For instance, derivatives of pyridine with trifluoromethyl substitutions have shown efficacy against Chlamydia trachomatis, a major cause of sexually transmitted infections. The introduction of this substituent was crucial for the observed activity, as analogues lacking it were found to be inactive .

Table 1: Antibacterial Activity of Trifluoromethyl-Pyridine Derivatives

| Compound ID | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 11 | structure | 12.5 | Active against C. trachomatis |

| 13 | structure | >100 | Inactive |

| 18 | structure | 25 | Moderate activity |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives can inhibit the viability of cancer cell lines such as MCF7 (breast cancer) and MCF10A (non-tumorigenic breast epithelial cells). Notably, compounds with a trifluoromethyl group showed enhanced cytotoxicity compared to those with other substituents .

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| BS62 | MCF7 | 15 | 2.0 |

| BS130 | MCF10A | 30 | 1.5 |

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups like trifluoromethyl significantly affects the biological activity of pyridine derivatives. Compounds with multiple halogen substitutions generally exhibited enhanced potency against both bacterial and cancer cell lines .

Case Studies

- Antichlamydial Activity : A study focused on the synthesis and evaluation of pyridine derivatives found that the introduction of a trifluoromethyl group was essential for maintaining activity against Chlamydia trachomatis. The compounds were selectively toxic to the pathogen while sparing host cells, indicating a promising therapeutic potential .

- Cytotoxicity in Cancer Models : In another investigation, various derivatives were tested against MCF7 and MCF10A cell lines. The study highlighted that compounds with chlorine and trifluoromethyl groups exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-2-(trifluoromethyl)pyridin-3-amine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves halogenation and amination steps. Key methods include:

- Palladium-catalyzed coupling : Using Pd(OAc)₂ and Xantphos as a ligand, as demonstrated for structurally similar pyridine derivatives (e.g., reaction of 2,6-dichloro-3-fluoropyridine with 4-fluoroaniline) .

- Nucleophilic substitution : Reacting chloro-substituted pyridines with ammonia or amines under basic conditions (e.g., t-BuONa in THF) .

- Hydrogenation : For nitro or halogen precursors, Pd/C in methanol under hydrogen can reduce intermediates to amines .

Q. Critical factors affecting yield :

- Catalyst loading (e.g., 0.25 mmol Pd(OAc)₂ per 5 mmol substrate) .

- Solvent choice (THF or DMSO) and reaction time (up to 3 days for coupling reactions) .

- Temperature control (room temperature vs. reflux) to minimize side reactions .

Q. How can the purity and structural integrity of this compound be verified?

Answer:

Q. Example data :

| Method | Key Observations | Reference |

|---|---|---|

| X-ray | Centrosymmetric dimers via NH₂⋯N H-bonds | |

| ¹H NMR | Aromatic protons at δ 7.2–8.5 ppm |

Q. What are the key spectroscopic characteristics of this compound?

Answer:

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹), C-Cl (~550 cm⁻¹), and C-F (~1250 cm⁻¹) .

- ¹³C NMR : CF₃ carbon resonates at ~120 ppm (quartet due to ¹JCF coupling) .

- UV-Vis : Absorption bands at ~260–280 nm (π→π* transitions in pyridine ring) .

Advanced Research Questions

Q. How do electronic effects of the chloro and trifluoromethyl groups influence reactivity in nucleophilic substitution?

Answer:

Q. Comparative reactivity :

| Substituent | Position | Reaction Rate (vs. H) | Reference |

|---|---|---|---|

| Cl | 6 | 10× faster | |

| Br | 6 | 15× faster |

Q. What strategies enable regioselective functionalization of the pyridine ring?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., NH₂) to selectively functionalize the 4-position .

- Cross-coupling : Suzuki-Miyaura reactions at the 6-position (Cl as leaving group) with aryl boronic acids .

- Protection/deprotection : Temporarily block NH₂ with Boc groups to modify other sites .

Case study : 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine was selectively aminated at the 6-position for fungicidal studies .

Q. How do structural analogs with varying halogen substituents differ in biological activity?

Answer:

Q. What computational methods predict reactivity and interactions with biological targets?

Answer:

Q. How to address contradictions in synthetic yields or reaction outcomes?

Answer:

- Reaction monitoring : Use TLC or in situ NMR to detect intermediates .

- Parameter optimization : Adjust catalyst (e.g., Pd(OAc)₂ vs. Pd/C) or solvent polarity (THF vs. DMSO) .

- Side-product analysis : Characterize by-products (e.g., dimerization via X-ray) to refine conditions .

Example : A 22% yield in Pd-catalyzed coupling vs. 105% yield in hydrogenation (due to solvent effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.